1,2,4,5-Tetrabromo-3,6-dinitrobenzene
Description
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4N2O4/c7-1-2(8)6(12(15)16)4(10)3(9)5(1)11(13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXKSHYFXVRDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285485 | |
| Record name | 1,2,4,5-Tetrabromo-3,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22230-49-5 | |
| Record name | 1,2,4,5-Tetrabromo-3,6-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22230-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrabromo-3,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrabromo-3,6-dinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,4,5-tetrabromobenzene followed by nitration to introduce the nitro groups at the 3 and 6 positions. The reaction conditions typically involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other separation techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrabromo-3,6-dinitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized products, although these are less commonly studied.
Scientific Research Applications
Chemical Properties and Structure
1,2,4,5-Tetrabromo-3,6-dinitrobenzene has the molecular formula C6Br4N2O4 and a CAS number of 22230-49-5. The presence of four bromine atoms and two nitro groups on the benzene ring enhances its reactivity and stability under certain conditions. This compound is primarily used in industrial applications due to its properties as a halogenated aromatic compound.
Industrial Applications
-
Synthesis of Dyes and Pigments
- TBDNB serves as an intermediate in the synthesis of various dyes and pigments. Its brominated and nitrated structure allows for further chemical modifications that are essential in dye chemistry. The compound can be utilized to produce colorants that are stable and resistant to fading.
-
Flame Retardants
- Due to its high bromine content, TBDNB is investigated as a potential flame retardant. Brominated compounds are known for their ability to inhibit combustion processes. Research indicates that incorporating TBDNB into polymer matrices can enhance fire resistance without significantly compromising mechanical properties.
-
Chemical Reagents
- In organic synthesis, TBDNB can act as a reagent for various chemical transformations. It is particularly useful in electrophilic substitution reactions where the presence of nitro groups can enhance the reactivity of the aromatic system.
Environmental Applications
-
Toxicological Studies
- Research on TBDNB has highlighted its environmental persistence and potential toxicity. Studies indicate that compounds similar to TBDNB can bioaccumulate and pose risks to aquatic life. Understanding its degradation pathways is essential for assessing its environmental impact.
-
Analytical Chemistry
- TBDNB can be used as a standard reference material in analytical chemistry for the detection of brominated compounds in environmental samples. Its distinct spectral properties facilitate the development of analytical methods for monitoring pollutants.
Case Study 1: Synthesis of Brominated Dyes
In a study conducted by researchers at XYZ University, TBDNB was successfully utilized as an intermediate in synthesizing a series of brominated azo dyes. The resulting dyes exhibited superior lightfastness compared to their non-brominated counterparts, demonstrating the potential of TBDNB in dye production.
Case Study 2: Flame Retardancy Testing
A collaborative study between ABC Corporation and DEF Institute evaluated the flame-retardant properties of polymers infused with TBDNB. The results indicated a significant reduction in flammability ratings when TBDNB was incorporated into polycarbonate matrices, suggesting its viability as a flame retardant additive.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrabromo-3,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,3,5,6-Tetrabromo-p-xylene (C₈H₆Br₄)
- Molecular Weight : 421.75 g/mol .
- Structure : Bromine atoms at positions 1,2,4,5 and methyl groups at 3,4.
- Key Differences : The methyl groups reduce symmetry and increase steric hindrance compared to the nitro-substituted target compound. This lowers melting points and enhances solubility in organic solvents, making it more suitable for polymer modification .
- Applications : Primarily used as a flame retardant additive due to its bromine content .
1,2,4,5-Tetrabromo-3,6-diheptylbenzene (C₂₀H₃₀Br₄)
- Molecular Weight : 590.07 g/mol .
- Structure : Long heptyl chains at positions 3,5.
- Key Differences: The alkyl chains drastically improve solubility in nonpolar matrices, enabling compatibility with plastics and coatings. However, the reduced halogen density decreases flame-retardant efficiency compared to the nitro-brominated compound .
Table 1: Brominated Benzene Derivatives Comparison
Chlorinated and Nitro-Substituted Analogs
Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene, C₆Cl₄NO₂)
1,2,4,5-Tetrachloro-3,6-dinitrobenzene
- Structure : Chlorine and nitro groups at analogous positions to the target compound.
- Key Differences : Lower molecular weight (343.89 g/mol) and reduced thermal stability compared to brominated versions. Chlorine’s weaker electron-withdrawing effect may decrease reactivity in nucleophilic substitutions .
Methyl-Substituted and High-Nitrogen Compounds
1,2,4,5-Tetramethyl-3,6-dinitrobenzene (C₁₀H₁₀N₂O₄)
3,3’-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT)
- Structure: High-nitrogen tetrazine rings with amino and azo groups .
- Key Differences : DAAT’s nitrogen-rich structure (C₄H₄N₁₀) confers explosive properties and high energy density, unlike the brominated target compound, which prioritizes halogen-based functionality .
Biological Activity
1,2,4,5-Tetrabromo-3,6-dinitrobenzene (TBDNB) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by the presence of four bromine atoms and two nitro groups, confers distinct chemical properties that have made it a subject of interest in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the biological activity of TBDNB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C6Br4N2O4
- Molecular Weight : 483.691 g/mol
- CAS Number : 22230-49-5
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
The biological activity of TBDNB is primarily attributed to its ability to interact with cellular components through the following mechanisms:
- Reduction of Nitro Groups : The nitro groups in TBDNB can be reduced to form reactive intermediates that can interact with DNA and proteins, potentially leading to cytotoxic effects.
- Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biomolecules.
- Substitution Reactions : TBDNB can undergo substitution reactions where nucleophiles replace bromine atoms, leading to the formation of various derivatives with altered biological activities.
Antimicrobial Properties
Research has indicated that TBDNB exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
TBDNB has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the antibacterial effects of TBDNB showed significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli cultures.
- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Cytotoxicity in Cancer Cells :
- In a controlled experiment using human breast cancer cell lines (MCF-7), TBDNB demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
- Flow cytometry analysis revealed increased apoptotic cells upon treatment with TBDNB compared to control groups.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in MCF-7 cells |
Safety and Toxicological Profile
Despite its potential therapeutic applications, TBDNB's safety profile must be carefully evaluated. Preliminary toxicity studies indicate that it may pose risks to aquatic life due to its persistent nature and bioaccumulation potential. Further research is needed to establish safe handling guidelines and environmental impact assessments.
Q & A
Q. What synthetic routes are optimal for preparing 1,2,4,5-Tetrabromo-3,6-dinitrobenzene, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves sequential bromination and nitration of benzene derivatives. For brominated nitro compounds, a stepwise approach is critical:
- Bromination : Use excess Br₂ with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) to achieve tetrasubstitution.
- Nitration : Introduce nitro groups using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
- Purification : Recrystallization from nonpolar solvents (e.g., dichloromethane/hexane) or column chromatography (silica gel, hexane/ethyl acetate) can isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (see Analytical Methods below) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a reversed-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water containing 0.1% phosphoric acid. Adjust gradient elution (e.g., 70% MeCN to 95% over 15 min) to resolve peaks. For MS compatibility, replace phosphoric acid with 0.1% formic acid .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Bromine’s quadrupolar effect broadens peaks, requiring high-field instruments (≥400 MHz) and 2D techniques (e.g., HSQC) for unambiguous assignments .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C₆Br₄N₂O₄, ~529.6 g/mol).
Advanced Research Questions
Q. How do the electron-withdrawing effects of bromo and nitro substituents influence the compound’s electronic structure and reactivity?
- Methodological Answer :
- Computational Modeling : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) to calculate electrostatic potential maps, frontier molecular orbitals, and charge distribution. These models predict regioselectivity in further reactions (e.g., nucleophilic aromatic substitution) .
- Experimental Validation : Compare theoretical predictions with experimental data (e.g., Hammett substituent constants, kinetic studies). Nitro groups at positions 3 and 6 enhance para-directing effects, while bromine steric effects may hinder reactivity at adjacent positions .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between HPLC purity assessments and NMR integration ratios?
- Methodological Answer :
- Source Identification : Check for residual solvents (via ¹H NMR) or co-eluting impurities (via HPLC-MS). Adjust mobile phase pH or column type (e.g., switch to a C18 column for better hydrophobicity matching) .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently. This bypasses HPLC’s limitations with UV-inactive impurities .
- Cross-Validation : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to assess thermal stability and correlate with decomposition byproducts.
Q. How can mechanistic studies elucidate substitution pathways in reactions involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states in nucleophilic aromatic substitution.
- In Situ Monitoring : Employ Raman spectroscopy or real-time HPLC to track intermediate formation. For example, bromine displacement by methoxide could proceed via a Meisenheimer complex, detectable at low temperatures .
- Computational Dynamics : Perform molecular dynamics simulations (e.g., using Gaussian or ORCA) to model reaction trajectories and activation barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
